molecular formula C12H19N3O B1531656 4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine CAS No. 1781318-58-8

4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine

Cat. No. B1531656
CAS RN: 1781318-58-8
M. Wt: 221.3 g/mol
InChI Key: PYRQJCBVFZMBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine, also known as 4-THPP, is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic compound consisting of a piperidine ring with a pyrazole ring attached to it. 4-THPP is a versatile building block in organic synthesis, and has been used in the synthesis of various compounds with potential applications in medicine and pharmacy.

Scientific Research Applications

Metabolism and Pharmacokinetics

The scientific research on 4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine and related compounds primarily focuses on their metabolism, pharmacokinetics, and chemical synthesis. One study delves into the estimation of circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling. It examines a compound (referred to as TBPT in the study), which is metabolized into two significant metabolites involving tetrahydrofuran-3-yl structures. This research highlights the complexities of predicting human metabolite exposure based on in vitro data and the significance of considering metabolite contributions to drug efficacy and safety (Obach et al., 2018).

Another related study explores the metabolism of TBPT, a serotonin-4 receptor partial agonist, in vitro in human liver microsomes and hepatocytes, and in vivo in human plasma. It identifies an unusual cyclized oxazolidine metabolite (M2) with pharmacological activity, shedding light on the drug's complex metabolic pathways and the potential implications for its pharmacological profile (Sawant-Basak et al., 2013).

Chemical Synthesis and Derivatives

Research on chemical synthesis techniques and the development of derivatives of this compound is also prominent. For instance, a study presents a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing a method for creating compounds that might have various pharmacological applications (Shestopalov et al., 2002).

Furthermore, research into the synthesis of key intermediates for drug development, such as the robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a critical component in the synthesis of Crizotinib, illustrates the importance of these compounds in facilitating the production of clinically significant drugs (Fussell et al., 2012).

Pharmacological Activity

Additionally, studies have investigated the structure-activity relationships of pyrazole derivatives, including compounds related to this compound, as cannabinoid receptor antagonists. These investigations provide insights into the molecular features required for potent activity and selectivity, contributing to the development of new pharmacological agents (Lan et al., 1999).

Safety and Hazards

While specific safety and hazard information for “4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine” is not available, it’s important to handle all chemicals with care. Tetrahydrofuran, for example, is highly flammable and can cause serious eye irritation .

properties

IUPAC Name

4-[1-(oxolan-3-yl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-13-5-2-10(1)11-7-14-15(8-11)12-3-6-16-9-12/h7-8,10,12-13H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRQJCBVFZMBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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